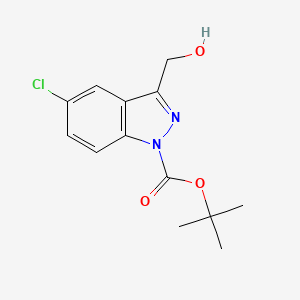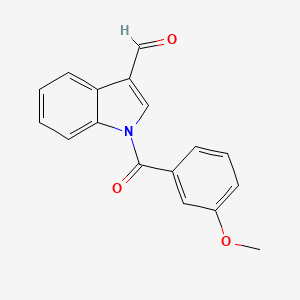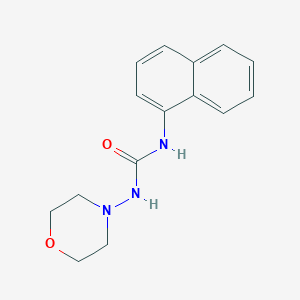
4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE is a complex organic compound known for its unique structure and diverse applications. This compound is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
Wissenschaftliche Forschungsanwendungen
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: A simpler derivative with similar redox properties.
4-Hydroxy-2-quinolone: Another compound with significant biological activities and similar structural features.
α-Mangostin: A xanthone derivative with comparable bioactive properties.
Uniqueness
2-HYDROXY-7-METHOXY-8-(3-METHYLBUT-2-EN-1-YL)NAPHTHALENE-1,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and prenyl groups makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
57309-92-9 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-5-11-14(20-3)7-6-10-12(17)8-13(18)16(19)15(10)11/h4,6-8,17H,5H2,1-3H3 |
InChI-Schlüssel |
QZFJQHOUHHYHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


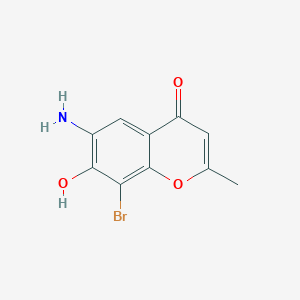
![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)

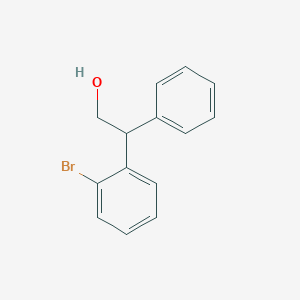
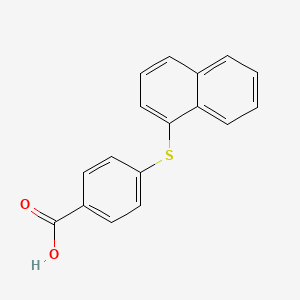
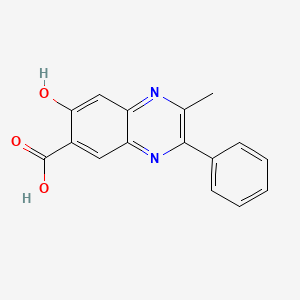
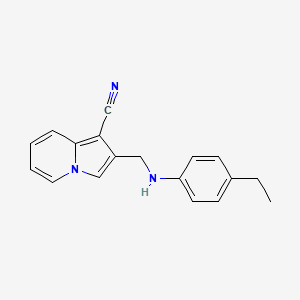
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)

